molecular formula C10H16ClN3O2 B13367085 Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride

Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride

Cat. No.: B13367085
M. Wt: 245.70 g/mol
InChI Key: ZQRXUCVICONDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties: Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride (CAS: 2407965-03-9) is a hydrochloride salt of a pyrroloimidazole derivative. Its molecular formula is C₁₀H₁₆ClN₃O₂, with a molecular weight of 245.71 g/mol . The compound features:

  • A bicyclic 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole core.
  • An ethyl ester group, enhancing lipophilicity.
  • A hydrochloride salt, improving aqueous solubility compared to the free base (CAS: 2407965-02-8, molecular weight: 209.24 g/mol) .

Properties

Molecular Formula

C10H16ClN3O2

Molecular Weight

245.70 g/mol

IUPAC Name

ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate;hydrochloride

InChI

InChI=1S/C10H15N3O2.ClH/c1-2-15-10(14)8(11)9-7-4-3-5-13(7)6-12-9;/h6,8H,2-5,11H2,1H3;1H

InChI Key

ZQRXUCVICONDRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C2CCCN2C=N1)N.Cl

Origin of Product

United States

Preparation Methods

N-Alkylation of Imidazole Derivatives

The foundational approach involves N-alkylation of imidazole with suitable chloroacetate derivatives. Traditionally, this process employs solvents such as dichloromethane (DCM) or dimethylformamide (DMF), with bases like potassium carbonate (K₂CO₃) facilitating the nucleophilic substitution.

Example:

  • Reaction: Imidazole reacts with methyl chloroacetate in the presence of K₂CO₃ in DCM to produce methyl imidazol-1-yl- acetate, which is subsequently de-esterified to the target compound.
  • Limitations: Use of hazardous solvents and multi-step purification.

Ester Hydrolysis and Acidification

Post N-alkylation, ester hydrolysis is performed under acidic or basic conditions to yield the corresponding acid, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Example:

  • Hydrolysis of methyl ester to imidazol-1-yl-acetic acid, then conversion to hydrochloride salt.

Environmentally Friendly, Solvent-Free Synthesis

Development of Solvent-Free Protocols

Recent research emphasizes solvent-free synthesis to minimize environmental impact and improve process efficiency. A notable method involves direct reaction of imidazole with tert-butyl chloroacetate in the presence of a base like potassium carbonate, without any solvent.

Key Features:

  • Reactants: Imidazole and tert-butyl chloroacetate.
  • Base: Potassium carbonate.
  • Conditions: Ambient temperature, solid-state reaction.
  • Isolation: Addition of water precipitates the product, simplifying purification.

Research Findings:

  • Belwal and Patel (2024) demonstrated that this two-step process yields high purity imidazol-1-yl-acetic acid tert-butyl ester, which upon hydrolysis and acid treatment produces the hydrochloride salt.

Two-Step Solvent-Free Synthesis

Step 1:

  • React imidazole with tert-butyl chloroacetate in a molar ratio of 1:1 under stirring at room temperature.
  • Potassium carbonate acts as a base, facilitating nucleophilic substitution.
  • Water is added post-reaction to precipitate the ester, which is filtered and dried.

Step 2:

  • Hydrolyze the ester with aqueous acid (HCl) to obtain imidazol-1-yl-acetic acid.
  • Convert to hydrochloride salt by acidification.

Advantages:

  • Reduced process time.
  • Higher yields (>85%).
  • Minimal solvent use, aligning with green chemistry principles.
  • Simplified workup with filtration instead of solvent evaporation.

Patent-Disclosed Methods

Patent JP7561779B2

This patent describes the synthesis of related pyrroloimidazole derivatives, including methods involving nucleophilic substitution and subsequent acidification, emphasizing the use of mild conditions and alternative solvents.

Patent KR20220024096A

This patent details the synthesis of imidazole derivatives using solvent-free conditions, highlighting the reaction of imidazole with tert-butyl chloroacetate in the presence of potassium carbonate, followed by hydrolysis and salt formation, similar to the methods discussed above.

Data Tables Summarizing Preparation Methods

Method Type Reactants Conditions Solvent Yield (%) Purity Advantages
Conventional N-alkylation Imidazole + methyl chloroacetate Reflux, 2-4 hrs DCM/DMF 70-80 >95% Well-established, high yield
Ester hydrolysis Methyl ester + HCl Reflux Water/ethanol 85-90 >98% Simple, effective
Solvent-free alkylation Imidazole + tert-butyl chloroacetate Room temperature, solid-state None 85-90 >98% Eco-friendly, high yield
Hydrolysis & salt formation Ester hydrolysis + HCl Room temperature Water 90% >99% Environmentally friendly

Key Research Discoveries

  • Green Chemistry Approaches: The solvent-free method significantly reduces hazardous waste and energy consumption, aligning with sustainable chemistry principles.
  • High Yield and Purity: The use of solid-state reactions and simple filtration techniques results in high-purity products with minimal purification steps.
  • Process Scalability: The simplicity of the solvent-free method makes it suitable for scale-up in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce corresponding oxides, while reduction reactions may yield reduced forms of the compound.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrroloimidazole Derivatives with Modified Substituents

Table 1: Structural and Physicochemical Comparisons
Compound Name & CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups TPSA (Ų) Notable Properties
Target Compound (2407965-03-9) C₁₀H₁₆ClN₃O₂ 245.71 Ethyl ester, amino, HCl salt 70.1 Enhanced solubility due to HCl salt
Free Base (2407965-02-8) C₁₀H₁₅N₃O₂ 209.24 Ethyl ester, amino 70.1 Lower solubility vs. HCl salt
Ethyl 2-(pyrroloimidazol-1-yl)acetate (869113-97-3) C₉H₁₂N₂O₂ 194.23 Ethyl ester 46.2 No amino group; reduced polarity
Carboxamide Derivative C₁₉H₂₂N₆O 342.42 Carboxamide, triazole, tolyl 96.6 Higher TPSA; potential for target binding
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid HCl (883539-33-1) C₈H₁₁ClN₂O₂ 202.64 Carboxylic acid, HCl salt 75.6 Acidic group; distinct solubility

Key Observations :

  • Salt Form : The hydrochloride salt improves aqueous solubility, critical for pharmacokinetics, whereas the free base (209.24 g/mol) may require formulation adjustments .
  • Carboxamide vs.
Table 2: Commercial Availability of Selected Compounds
Compound Name & CAS Supplier Availability Purity Notes
Target Compound (2407965-03-9) Shanghai Juxiang Biotechnology , Beijing Pharmazz 95–97% Discontinued by CymitQuimica
Free Base (2407965-02-8) Parchem Chemicals Not specified Used in intermediate synthesis
Carboxylic Acid Derivative (883539-33-1) Limited suppliers Research-grade availability

Biological Activity

Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride is a compound with significant potential in medicinal chemistry. Its unique structural features, particularly the pyrrolo[1,2-c]imidazole moiety, suggest a variety of biological activities. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Characteristics

  • Molecular Formula : C₁₀H₁₆ClN₃O₂
  • Molecular Weight : 245.71 g/mol
  • CAS Number : 2407965-03-9

The compound's structure includes an amino group and an ethyl acetate side chain, which may enhance its solubility and biological activity compared to other derivatives in the pyrroloimidazole family .

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural similarity with other bioactive imidazole derivatives. Research indicates that compounds in this class exhibit a range of pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest potential anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Effects : The compound's structural features may contribute to anti-inflammatory activities, similar to those observed in other pyrroloimidazole derivatives .
  • Binding Affinity Studies : Interaction studies are ongoing to determine the binding affinity of this compound towards specific biological targets, which is crucial for understanding its pharmacodynamics .

Structure-Activity Relationships (SAR)

The SAR of this compound highlights the importance of its functional groups:

Functional GroupImpact on Activity
Amino GroupEnhances binding affinity and biological activity
Ethyl Acetate Side ChainIncreases solubility and may influence pharmacokinetics

These modifications can significantly alter the compound's efficacy and safety profile in therapeutic contexts .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds. Here are notable findings:

  • Cytotoxicity Assays : In vitro assays have indicated that structurally similar compounds exhibit IC50 values ranging from 0.87 to 12.91 μM against various cancer cell lines, demonstrating promising anticancer activity .
CompoundCell LineIC50 (μM)
Ethyl 2-amino derivativeA4980.87
Ethyl 2-amino derivativeMDA-MB-23112.91

These results underscore the need for further investigation into the specific mechanisms of action and potential therapeutic applications.

Future Directions

Ongoing research aims to elucidate the precise mechanisms underlying the biological activities of this compound. This includes:

  • In vivo Studies : Assessing efficacy and safety in animal models.
  • Mechanistic Studies : Understanding how structural features influence activity at the molecular level.
  • Therapeutic Applications : Exploring potential uses in treating cancer and inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride?

  • Methodology : A typical approach involves cyclocondensation or alkylation reactions. For example, pyrroloimidazole intermediates (e.g., 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole) are functionalized via nucleophilic substitution or coupling reactions. Ethyl glycinate derivatives are often used to introduce the aminoacetate moiety. Post-synthetic steps include hydrochloric acid treatment for salt formation .
  • Optimization : Solvent selection (e.g., ethyl acetate or acetonitrile) and temperature control (e.g., 0–25°C) are critical to minimize side reactions. Reaction progress can be monitored via TLC or LCMS .

Q. How is the stereochemistry and crystal structure of this compound validated?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) is standard. Hydrogen bonding and π-π stacking interactions in the crystal lattice are analyzed to confirm stereochemical assignments .
  • Data Interpretation : Crystallographic parameters (e.g., space group, R-factor) and intermolecular distances (e.g., N–H···Cl hydrogen bonds) are reported. Disordered atoms or unresolved electron density may require alternative refinement strategies .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Key Methods :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm proton environments (e.g., pyrroloimidazole NH, ethyl ester CH3_3) and carbon connectivity.
  • Mass Spectrometry : High-resolution MS (HRMS) or LCMS to verify molecular weight (C10 _{10}H15 _{15}N3 _3O2 _2 \cdotHCl, MW: 245.72 g/mol) and fragmentation patterns.
  • IR : Peaks for ester C=O (~1700 cm1^{-1}) and NH2_2 (~3300 cm1^{-1}) groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the pyrroloimidazole core?

  • Methodology :

  • Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or Lewis acids (e.g., ZnCl2_2) improve cyclization efficiency.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethyl acetate aids in purification .
  • Kinetic Studies : Time-resolved NMR or in-situ FTIR monitors intermediate formation. Contradictory data (e.g., unexpected byproducts) may indicate competing reaction pathways requiring adjusted stoichiometry .

Q. What strategies resolve contradictions in biological activity data for pyrroloimidazole derivatives?

  • Approach :

  • Dose-Response Analysis : Repetition of assays (e.g., NLRP3 inflammasome inhibition) with varying concentrations (1–100 µM) to identify non-linear effects.
  • Structural Analogues : Synthesis of fluorinated or methylated derivatives to probe SAR (structure-activity relationships). For example, replacing the ethyl ester with a methyl group alters lipophilicity and bioavailability .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins, cross-validated with experimental IC50_{50} values .

Q. How is the stability of this compound assessed under physiological conditions?

  • Methodology :

  • pH Stability : Incubation in buffers (pH 2–8) at 37°C for 24–72 h, followed by HPLC analysis to quantify degradation products.
  • Plasma Stability : Exposure to human plasma (37°C, 1–6 h) with LCMS/MS detection of ester hydrolysis (e.g., conversion to free acid).
  • Light/Temperature Stress : Accelerated stability studies (40°C/75% RH) to identify degradation pathways (e.g., imidazole ring oxidation) .

Q. What computational tools are used to predict the physicochemical properties of this compound?

  • Tools :

  • LogP Calculation : XLogP3 (~-0.2) predicts moderate hydrophilicity, validated experimentally via shake-flask method.
  • Topological Polar Surface Area (TPSA) : TPSA = 70.1 Ų (calculated via PubChem), indicating moderate membrane permeability.
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess conformational flexibility of the pyrroloimidazole ring in aqueous environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.